

Adrixetinib TFA: Comprehensive Application Notes for Researchers

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Compound of Interest

Compound Name: Adrixetinib TFA

Cat. No.: B12383634

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This document provides detailed application notes and protocols for the use of **Adrixetinib TFA**, a potent Axl/Mer/CSF1R tyrosine kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.

Physicochemical Properties and Solubility

Adrixetinib TFA is a trifluoroacetic acid salt of Adrixetinib, also known as Q702. The trifluoroacetic acid (TFA) salt form can influence the solubility and stability of the compound.

Solubility Data

Quantitative solubility data for **Adrixetinib TFA** in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect the stability and solubility of the compound. For dimethyl sulfoxide (DMSO), it is recommended to use a freshly opened bottle, as DMSO is hygroscopic and absorbed water can impact solubility.

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	≥ 100 mg/mL[1][2]	188.15 mM[2]	Sonication may be required to achieve complete dissolution. Use of freshly opened DMSO is recommended.[1]
Ethanol	Insoluble	-	-
Water	Insoluble	-	-

Note: The notation "≥" indicates that the solubility is at least the stated value, and the saturation point may be higher.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of **Adrixetinib TFA**. Adherence to these guidelines is critical to ensure the accuracy and reproducibility of experimental results.

Materials

- **Adrixetinib TFA** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated precision balance
- Vortex mixer
- Sonicator (optional)
- Pipettes and sterile, nuclease-free pipette tips

Protocol

- **Aliquoting the Powder:** Before opening, bring the vial of **Adrixetinib TFA** powder to room temperature to prevent condensation of moisture.
- **Weighing the Compound:** In a clean, designated weighing area, carefully weigh the desired amount of **Adrixetinib TFA** powder using a calibrated precision balance.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to the vial containing the **Adrixetinib TFA** powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as calculated).
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved and the solution is clear.
- **Aliquoting and Storage:** Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in sterile polypropylene vials to minimize freeze-thaw cycles.
- **Storage Conditions:** Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[3] Ensure the vials are tightly sealed and protected from light.

Example Stock Solution Preparation Table

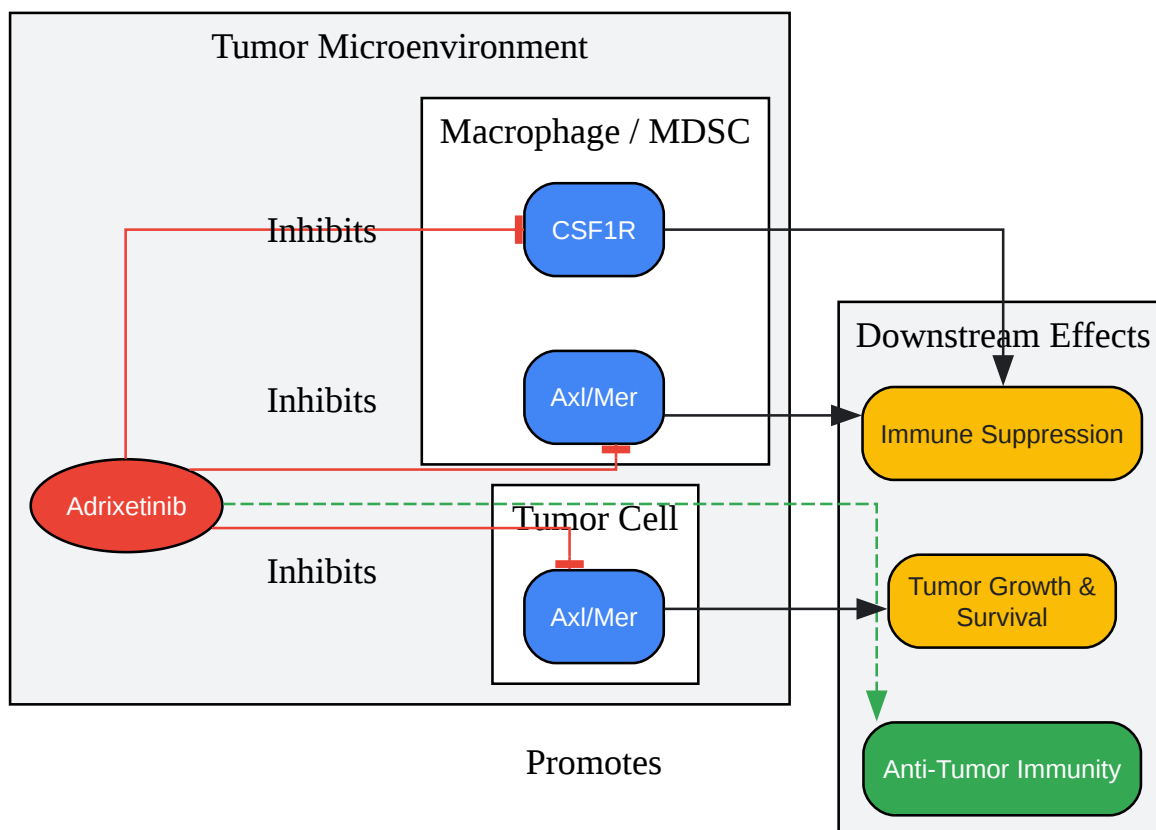
The following table provides quick reference volumes for preparing common stock concentrations.

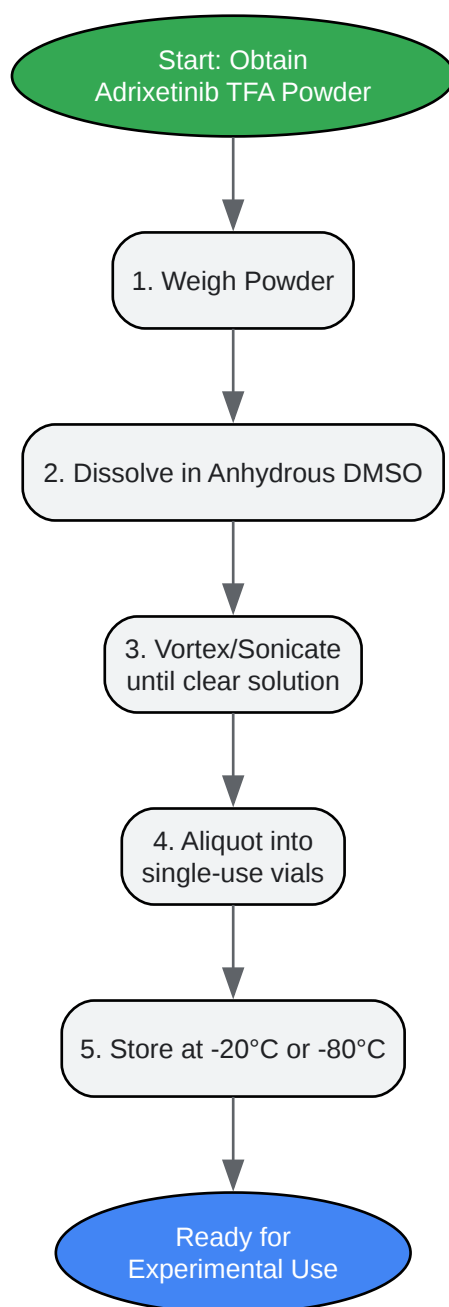
Desired Stock Concentration	Volume of DMSO to add to 1 mg of Adrixetinib TFA	Volume of DMSO to add to 5 mg of Adrixetinib TFA	Volume of DMSO to add to 10 mg of Adrixetinib TFA
1 mM	1.8815 mL	9.4077 mL	18.8154 mL
5 mM	0.3763 mL	1.8815 mL	3.7631 mL
10 mM	0.1882 mL	0.9408 mL	1.8815 mL

Mechanism of Action and Signaling Pathway

Adrixetinib is a selective inhibitor of the TAM family of receptor tyrosine kinases (RTKs), specifically targeting Axl and Mer, as well as the colony-stimulating factor 1 receptor (CSF1R). These receptors are key regulators of the tumor microenvironment, and their inhibition by Adrixetinib has been shown to have anti-tumor effects by modulating the immune response.

The signaling pathway affected by Adrixetinib is depicted below.





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References

- 1. Adrixetinib TFA (Q702 TFA) | Axl/Mer/CSF1R抑制剂 | MCE [medchemexpress.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
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